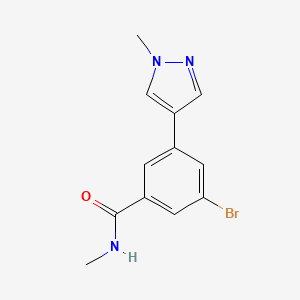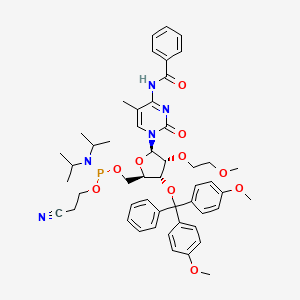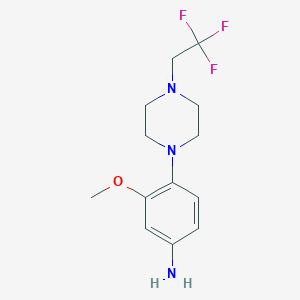![molecular formula C18H20O3 B13726553 6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused with an indene ring, and a cyclopropylmethoxy group is attached. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione typically involves a multi-step process. One common method is the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be performed using dienes and dienophiles under acidic conditions to form the spirocyclic structure . The reaction conditions often involve the use of solvents like acetic acid and ionic liquids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced spirocyclic compounds.
Substitution: Amino or thio-substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The cyclopropylmethoxy group can participate in hydrogen bonding or hydrophobic interactions, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]: Known for its biological activities, including antimicrobial and anticancer properties.
Spiro[cyclohexane-1,2’-thiazolo[4,5-b]pyridine]: Exhibits significant antimicrobial performance.
Spiro[cyclohexane-1,3’-oxindoline]: Utilized in the synthesis of pharmaceutical compounds with diverse biological activities.
Uniqueness
6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione stands out due to its unique combination of a cyclopropylmethoxy group and a spirocyclic framework, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C18H20O3 |
|---|---|
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
6-(cyclopropylmethoxy)spiro[3H-indene-2,4'-cyclohexane]-1,1'-dione |
InChI |
InChI=1S/C18H20O3/c19-14-5-7-18(8-6-14)10-13-3-4-15(9-16(13)17(18)20)21-11-12-1-2-12/h3-4,9,12H,1-2,5-8,10-11H2 |
Clave InChI |
KTWIMPSNXCJMNS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC3=C(CC4(C3=O)CCC(=O)CC4)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


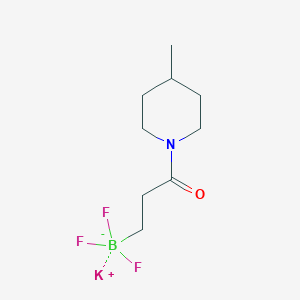
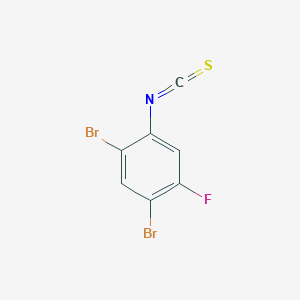
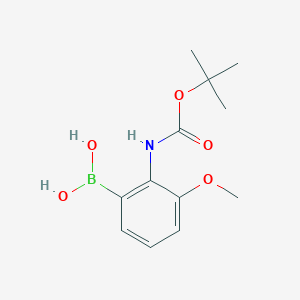
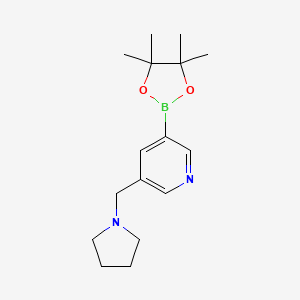
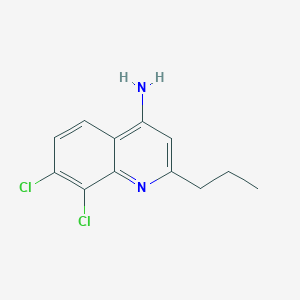
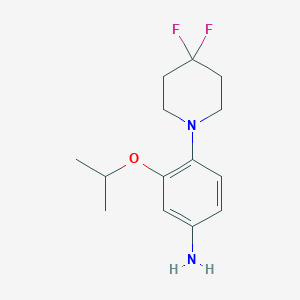
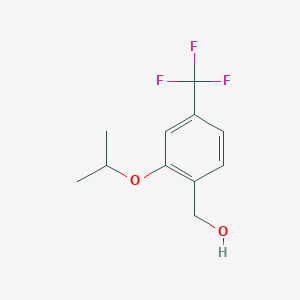
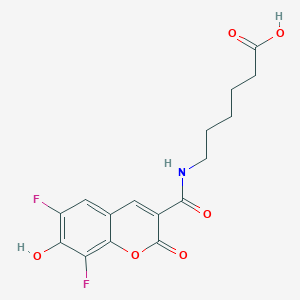
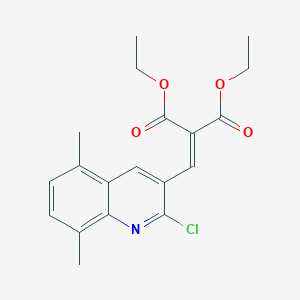
![Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate](/img/structure/B13726531.png)
![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)
